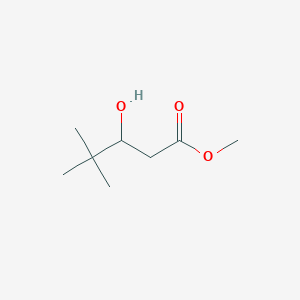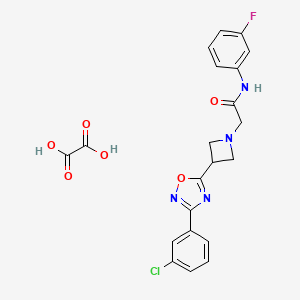![molecular formula C27H27N3O2 B2740950 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 912890-13-2](/img/structure/B2740950.png)
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepines and has been found to have significant effects on the central nervous system.
Applications De Recherche Scientifique
Tumor Growth and Metastasis Inhibition
A study highlighted the synthesis of novel terpyridine-skeleton molecules, including derivatives related to the query compound, showing significant inhibition of tumor growth and metastasis. These molecules acted as nonintercalative catalytic inhibitors of topoisomerases I and IIα, inducing apoptosis and G1 arrest in T47D human breast cancer cells with less DNA toxicity compared to etoposide. The study further demonstrated the enhanced bioavailability and pharmacokinetic parameters of these compounds, suggesting their potential as therapeutic agents in cancer treatment (Kwon et al., 2015).
Conducting Polymers from Electropolymerization
Research on derivatized bis(pyrrol-2-yl) arylenes, which share a structural resemblance to the query compound, explored their use in creating conducting polymers via electropolymerization. These polymers, formed from low oxidation potential monomers, exhibit stable electrically conducting forms, highlighting their application in electronic devices and materials science (Sotzing et al., 1996).
Photophysical Properties and ICT Effects
Another study synthesized D-π-A molecules, incorporating structures related to the compound of interest, to determine their photophysical properties and intramolecular charge transfer (ICT) effects. These findings are crucial for the development of new materials with potential applications in optoelectronics and photonics (Altinolcek et al., 2021).
Novel Syntheses and Properties
Research into hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines, involving compounds structurally related to the query chemical, focused on novel syntheses and properties. These compounds exhibit potential for further exploration in chemical synthesis and material science (Katritzky et al., 2000).
Self-assembled Monolayers and Electropolymerization
A study on aromatic pyrrole derivatives, related to the compound in query, investigated their deposition as self-assembled monolayers to improve poly(pyrrole) layers' properties. This research has implications for surface science and coating technologies, suggesting applications in corrosion protection and surface modification (Schneider et al., 2017).
Propriétés
IUPAC Name |
4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c31-26-19-22(20-29(26)16-15-21-9-3-1-4-10-21)27-28-24-13-7-8-14-25(24)30(27)17-18-32-23-11-5-2-6-12-23/h1-14,22H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFOPDMKNUSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dichlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2740870.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)
![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![1-cyclohexyl-N-cyclopentyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2740884.png)


![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)
![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)